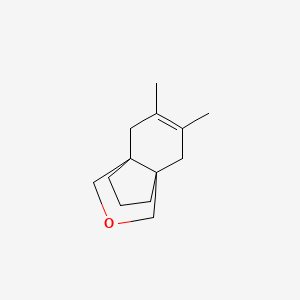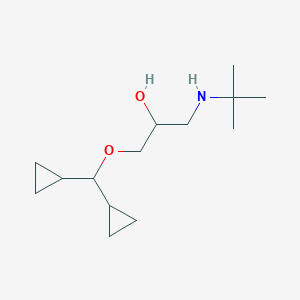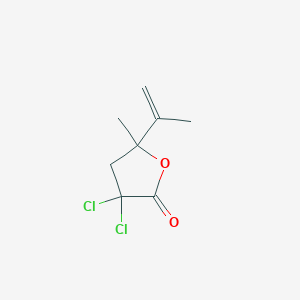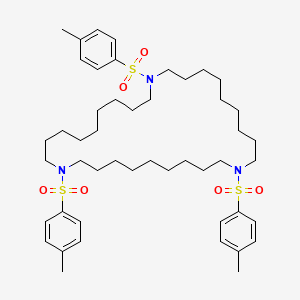
2-Ethyl-2-methyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes an ethyl and a methyl group attached to the indole ring, making it a subject of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-ethyl-2-methyl-2,3-dihydro-1H-indole involves the catalytic hydroamination of isoprene. This process yields N-(1,2-dimethylprop-2-en-1-yl)aniline, which, when heated at 260°C, converts into this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution: It can undergo nitration, oxidative halogenation, and radical bromination and chlorination to form nitro, amino, and halo derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Substitution: Nitric acid for nitration, halogens for halogenation, and radical initiators for bromination and chlorination.
Major Products
Oxidation: N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one.
Substitution: Nitro, amino, and halo derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-ethyl-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The antimicrobial properties are due to its interaction with microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylindoline:
3-Methylindole: Known for its presence in various natural products, it differs by having a methyl group at the third position.
Uniqueness
2-Ethyl-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88297-76-1 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-1,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-11(2)8-9-6-4-5-7-10(9)12-11/h4-7,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
NKRPBPVRUSKNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)


![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
![2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14386175.png)


![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)

